

Boc-N-Me-D-Met-OH CAS number and molecular weight

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Compound of Interest

Compound Name: *Boc-N-Me-D-Met-OH*

Cat. No.: *B8610728*

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An In-depth Technical Guide to **Boc-N-Me-D-Met-OH**

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-methionine (**Boc-N-Me-D-Met-OH**), a specialized amino acid derivative crucial for the synthesis of modified peptides with enhanced therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties and Identification

While a specific CAS number for **Boc-N-Me-D-Met-OH** is not readily available in public databases, its chemical properties can be determined from its structure. The N-methylation of the amino acid backbone significantly influences the conformational properties of the resulting peptide.

Data Summary:

Property	Value	Source
Synonyms	N-tert-Butoxycarbonyl-N-methyl-D-methionine, Boc-N-methyl-D-methionine	-
Molecular Formula	C11H21NO4S	Calculated
Molecular Weight	263.35 g/mol	Calculated
CAS Number	Not readily available	-

Applications in Research and Drug Development

Boc-N-Me-D-Met-OH is a valuable building block in peptide synthesis, primarily for the development of peptide-based therapeutics. The incorporation of N-methylated amino acids like **Boc-N-Me-D-Met-OH** into a peptide sequence can confer several advantageous properties:

- **Enhanced Proteolytic Stability:** The N-methyl group sterically hinders the cleavage of the adjacent peptide bond by proteases, thereby increasing the in vivo half-life of the peptide drug.^[1]
- **Improved Membrane Permeability:** N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.
- **Conformational Constraint:** The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher receptor binding affinity and selectivity.
- **Protein Engineering:** This compound is utilized in protein engineering to create modified peptides that aid in elucidating protein-protein interactions and enzyme mechanisms.^[1]

Experimental Protocols

General Protocol for the Synthesis of Fmoc-N-Me-AA-OH

A general method for the synthesis of N-methylated amino acids involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. The following is a generalized protocol adapted for **Boc-N-Me-D-Met-OH**.^[2]

Materials:

- Boc-D-Met-OH
- 2-Chlorotrityl chloride (2-CTC) resin
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Dimethyl sulfate or Methyl iodide
- 2-Mercaptoethanol
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- N-Methyl-2-pyrrolidone (NMP)
- Dichloromethane (DCM)
- Diisopropylethylamine (DIEA)

Procedure:

- Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Boc-D-Met-OH in a DCM/NMP mixture with DIEA and add it to the resin. Allow the reaction to proceed for 1-2 hours. Cap any unreacted sites with methanol.
- Boc-Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.
- o-NBS Protection: Protect the liberated α -amino group using o-NBS-Cl and collidine in NMP.
- N-Methylation: Perform the methylation of the sulfonamide nitrogen using dimethyl sulfate or methyl iodide and a base such as DBU or potassium tert-butoxide in NMP.

- o-NBS Deprotection: Remove the o-NBS group using a solution of 2-mercaptoethanol and DBU in NMP.
- Cleavage from Resin: Cleave the final product, **Boc-N-Me-D-Met-OH**, from the resin using a mild solution of TFA in DCM.
- Purification: Purify the cleaved product using high-performance liquid chromatography (HPLC).

Protocol for Solid-Phase Peptide Synthesis (SPPS) using **Boc-N-Me-D-Met-OH**

This protocol outlines the incorporation of **Boc-N-Me-D-Met-OH** into a peptide chain on a solid support.^{[3][4]}

Materials:

- Rink Amide Resin (or other suitable resin)
- Boc-protected amino acids (including **Boc-N-Me-D-Met-OH**)
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIEA)
- Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Cleavage cocktail (e.g., TFA/Water/Triisopropylsilane)

Procedure:

- Resin Preparation: Swell the resin in DMF.
- Boc-Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of TFA in DMF. Wash the resin thoroughly with DMF.

- Amino Acid Coupling:
 - Activate the carboxyl group of the incoming Boc-amino acid (e.g., **Boc-N-Me-D-Met-OH**) by dissolving it in DMF with HBTU and DIEA.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours.
 - Wash the resin with DMF to remove excess reagents.
- Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: Once the peptide chain is fully assembled, remove the N-terminal Boc group. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail.
- Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Workflow for Synthesis of Boc-N-Me-D-Met-OH

Caption: General workflow for the solid-phase synthesis of **Boc-N-Me-D-Met-OH**.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Key steps in a single cycle of Boc solid-phase peptide synthesis.

Impact of N-Methylation on Peptide Properties

Caption: Benefits of incorporating N-methylated amino acids into peptides.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com